1-(Phenylacetyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Phenylacetyl)piperidin-4-amine hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its structural complexity and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylacetyl)piperidin-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetyl chloride with piperidin-4-amine in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylacetyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Phenylacetyl)piperidin-4-amine hydrochloride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the development of new therapeutic agents, including potential treatments for neurological disorders and cardiovascular diseases.
Industry: In the chemical industry, this compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(Phenylacetyl)piperidin-4-amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Piperidine derivatives
Phenylacetyl derivatives
Other amine hydrochlorides
Uniqueness: The presence of both the phenylacetyl group and the piperidine ring in 1-(Phenylacetyl)piperidin-4-amine hydrochloride contributes to its unique chemical properties and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHXPFAQMQXAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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